molecular formula C17H22FNO5S B2786059 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate CAS No. 1100755-75-6

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate

Cat. No.: B2786059
CAS No.: 1100755-75-6
M. Wt: 371.42
InChI Key: MVMSKICWFSQOQT-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate is a synthetic organic compound with the molecular formula C17H22FNO5S It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzoyl group, and a sulfanyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate typically involves multiple steps One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the sulfanyl propanoate moiety, which can be achieved through a thiol-ene reaction or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The fluorobenzoyl group can participate in binding interactions with proteins, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its fluorobenzoyl group, which can enhance its binding interactions and reactivity .

Properties

IUPAC Name

ethyl 3-(4-fluorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-6-8-12(18)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMSKICWFSQOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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